molecular formula C10H10N4OS B2420159 5-Amino-2-anilino-1,3-thiazole-4-carboxamide CAS No. 859485-06-6

5-Amino-2-anilino-1,3-thiazole-4-carboxamide

Cat. No.: B2420159
CAS No.: 859485-06-6
M. Wt: 234.28
InChI Key: MACABQGABUJNEY-UHFFFAOYSA-N
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Description

5-Amino-2-anilino-1,3-thiazole-4-carboxamide: is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-anilino-1,3-thiazole-4-carboxamide typically involves the reaction of aniline derivatives with thioamides under specific conditions. One common method includes the cyclization of aniline with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the thiazole ring. The reaction is usually carried out under reflux conditions with a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-anilino-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-2-anilino-1,3-thiazole-4-carboxamide is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new chemical entities with potential biological activities .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It is used in the design of molecules that can inhibit the growth of pathogenic microorganisms .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory, analgesic, and anticancer agent. It is also explored for its ability to modulate specific biological pathways and molecular targets .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for various applications in material science .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-anilino-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-amino-2-anilino-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c11-8(15)7-9(12)16-10(14-7)13-6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACABQGABUJNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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